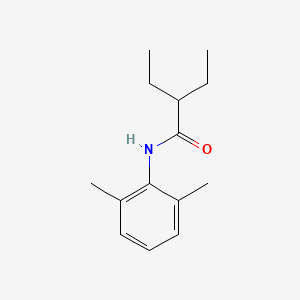
N-(2,6-dimethylphenyl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2-ethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, and an ethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-ethylbutanamide typically involves the acylation of 2,6-dimethylaniline with an appropriate acyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,6-dimethylaniline+2-ethylbutanoyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure. This method also allows for the efficient handling of reagents and products, minimizing waste and improving yield.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-dimethylphenyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-ethylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the area of local anesthetics or anti-inflammatory agents.
Industry: The compound can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
N-(2,6-dimethylphenyl)-2-ethylbutanamide can be compared with other similar compounds, such as:
Lidocaine: N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide, a well-known local anesthetic.
Bupivacaine: N-(2,6-dimethylphenyl)-1-butyl-2-piperidinecarboxamide, another local anesthetic with a longer duration of action.
Uniqueness: this compound is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds. Its ethylbutanamide moiety differentiates it from other amides, potentially leading to unique interactions with biological targets.
Comparison with Similar Compounds
- Lidocaine
- Bupivacaine
- Mepivacaine
- Ropivacaine
This detailed article provides a comprehensive overview of N-(2,6-dimethylphenyl)-2-ethylbutanamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15-13-10(3)8-7-9-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAUYARXKPCDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
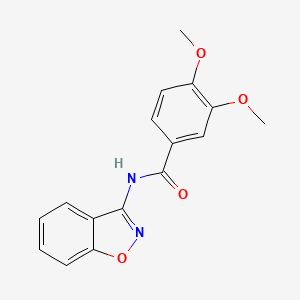
![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)
![(2E)-N-[4-(4-chlorophenoxy)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5829445.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B5829473.png)
![3-Cyclohexyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B5829477.png)
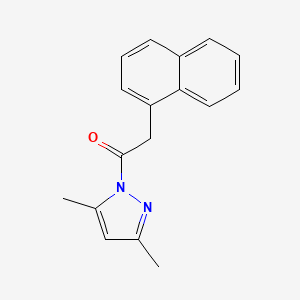
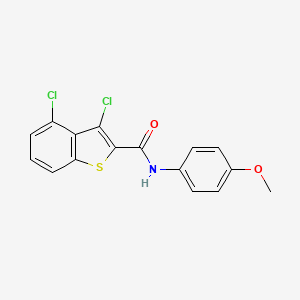
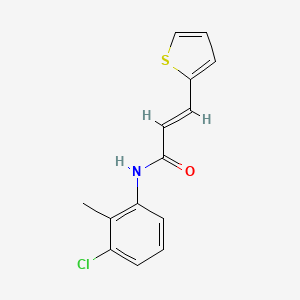
![1-Benzyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B5829527.png)
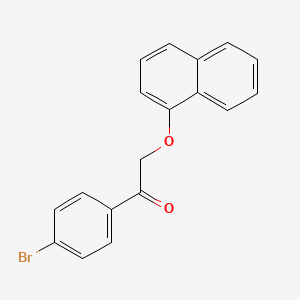
![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)
